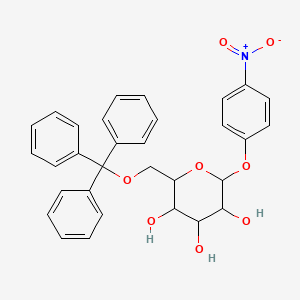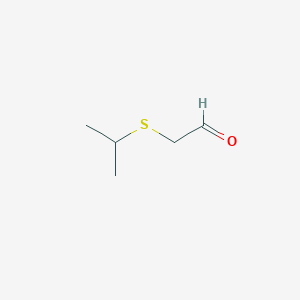
2-(Propan-2-ylsulfanyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Propan-2-ylsulfanyl)acétaldéhyde est un composé organique de formule moléculaire C5H10OS. Il se caractérise par la présence d'un groupe sulfanyle lié à une portion d'acétaldéhyde.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du 2-(Propan-2-ylsulfanyl)acétaldéhyde peut être réalisée selon plusieurs méthodes. Une approche courante implique la réaction du mercaptan isopropylique avec l'acétaldéhyde dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et est effectuée à une température spécifique afin d'assurer l'obtention du produit souhaité.
Méthodes de Production Industrielle
Dans un contexte industriel, la production du 2-(Propan-2-ylsulfanyl)acétaldéhyde peut impliquer des réacteurs chimiques à grande échelle où les réactifs sont combinés dans des proportions précises. Les conditions de réaction, telles que la température, la pression et la concentration du catalyseur, sont optimisées pour maximiser le rendement et la pureté. Le produit est ensuite purifié en utilisant des techniques telles que la distillation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de Réactions
Le 2-(Propan-2-ylsulfanyl)acétaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe aldéhyde en alcool.
Substitution : Le groupe sulfanyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et Conditions Courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux Produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Alcools correspondants.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
4. Applications de la Recherche Scientifique
Le 2-(Propan-2-ylsulfanyl)acétaldéhyde présente plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études portant sur les interactions enzymatiques et les voies métaboliques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
5. Mécanisme d'Action
Le mécanisme d'action du 2-(Propan-2-ylsulfanyl)acétaldéhyde implique son interaction avec diverses cibles moléculaires. Le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, modifiant potentiellement leur fonction. Le groupe sulfanyle peut également participer à des réactions redox, influençant les processus cellulaires.
Applications De Recherche Scientifique
2-(Propan-2-ylsulfanyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-ylsulfanyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Composés Similaires
Acétaldéhyde : Un aldéhyde plus simple sans le groupe sulfanyle.
Mercaptan isopropylique : Contient le groupe sulfanyle mais est dépourvu de la fonctionnalité aldéhyde.
2-(Méthylthio)acétaldéhyde : Structure similaire mais avec un groupe méthyle au lieu d'un groupe isopropyle.
Propriétés
Formule moléculaire |
C5H10OS |
|---|---|
Poids moléculaire |
118.20 g/mol |
Nom IUPAC |
2-propan-2-ylsulfanylacetaldehyde |
InChI |
InChI=1S/C5H10OS/c1-5(2)7-4-3-6/h3,5H,4H2,1-2H3 |
Clé InChI |
ATGYXQXFCDNCEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


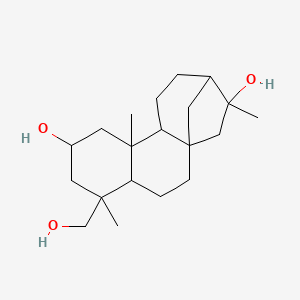
![[3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12316528.png)


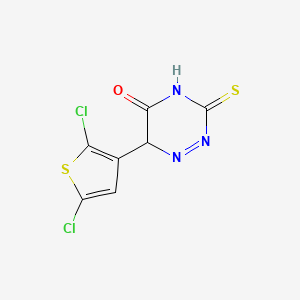
![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)
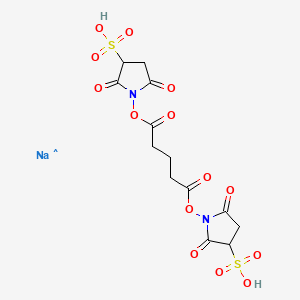
![4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B12316570.png)
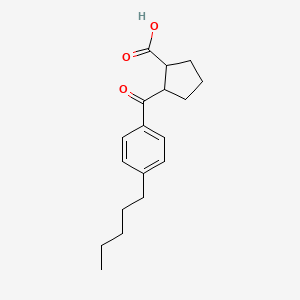

![3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316578.png)

![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)
